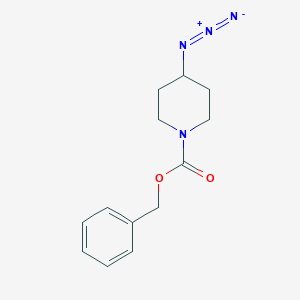

Benzyl 4-azidopiperidine-1-carboxylate

Description

Significance of Azide (B81097) Functionality in Modern Organic Synthesis

The azide functional group (–N₃) is a highly versatile and energetic moiety that has become indispensable in contemporary organic synthesis. Organic azides are relatively stable, yet they possess a unique reactivity that allows them to participate in a wide array of chemical transformations. wikipedia.org A primary application of azides is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govresearchgate.net This reaction allows for the efficient and highly selective formation of 1,4-disubstituted 1,2,3-triazole rings under mild conditions. nih.gov

Furthermore, azides serve as valuable precursors to primary amines. wikipedia.org They can be readily reduced to the corresponding amine via methods such as catalytic hydrogenation or the Staudinger reaction, which involves treatment with a phosphine (B1218219) like triphenylphosphine (B44618). nih.gov This transformation provides a reliable method for introducing a protected amino group into a molecule. The azide group's ability to extrude diatomic nitrogen (N₂) is exploited in reactions like the Curtius rearrangement, which transforms acyl azides into isocyanates. nih.gov The diverse reactivity of the azide group makes it a powerful tool for constructing complex molecules and nitrogen-containing heterocycles. nih.govrmit.edu.au

Importance of Piperidine (B6355638) Scaffolds as Synthetic Building Blocks

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals and natural products. nih.govarizona.edu Its saturated, non-planar structure allows for the introduction of substituents in well-defined three-dimensional orientations, which is crucial for optimizing interactions with biological targets. The inclusion of a piperidine scaffold can significantly influence a molecule's physicochemical properties, such as its solubility and lipophilicity, thereby improving its pharmacokinetic profile. thieme-connect.comresearchgate.net

Piperidine derivatives are integral to numerous classes of therapeutic agents, including analgesics, antipsychotics, antihistamines, and anticancer drugs. arizona.eduresearchgate.net For example, the well-known antidiabetic drug alogliptin (B1666894) contains a piperidine moiety. nih.gov The development of efficient synthetic methods to create substituted piperidines is a major focus of modern organic chemistry, with strategies including the hydrogenation of pyridine (B92270) precursors and various cyclization reactions. nih.gov The prevalence of this scaffold in FDA-approved drugs underscores its importance as a "privileged structure" in medicinal chemistry. arizona.edu

Strategic Placement of the Benzyl (B1604629) Carbamate (B1207046) Protecting Group in Piperidine Chemistry

Protecting groups are essential tools in multi-step organic synthesis, allowing chemists to mask a reactive functional group while transformations are carried out elsewhere in the molecule. The benzyl carbamate, commonly known as the Cbz or Z group, is a widely used protecting group for amines, including the nitrogen atom of the piperidine ring. total-synthesis.commasterorganicchemistry.com

The Cbz group is typically installed by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a mild base. total-synthesis.com It offers several advantages: it is stable to a wide range of reaction conditions, including both acidic and basic environments, making it compatible with many subsequent synthetic steps. total-synthesis.com The primary method for removing the Cbz group is through catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst), which is a very mild and clean deprotection strategy that proceeds at neutral pH. masterorganicchemistry.com This orthogonality to other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl) is a key advantage in complex syntheses. total-synthesis.com In the context of Benzyl 4-azidopiperidine-1-carboxylate, the Cbz group effectively deactivates the piperidine nitrogen, preventing it from interfering with reactions involving the azide functionality.

Overview of Research Trajectories for Azido-Functionalized Piperidine Derivatives

Azido-functionalized piperidine derivatives, such as this compound, are valuable intermediates in synthetic chemistry, primarily serving as platforms for diversification. A dominant research trajectory involves using these compounds in CuAAC (click) reactions. By reacting the azide group with various terminal alkynes, researchers can rapidly generate a library of 1,2,3-triazole-linked piperidine derivatives. researchgate.net This approach is a powerful strategy in drug discovery for creating novel molecular architectures to screen for biological activity.

For instance, research has shown the synthesis of piperidine derivatives bearing a 1,2,3-triazole ring, starting from a protected piperidone. The synthesis involves introducing the azide functionality via nucleophilic substitution, followed by a Cu-catalyzed azide-alkyne cycloaddition. researchgate.net After the click reaction, the Cbz protecting group can be removed, and the piperidine nitrogen can be further functionalized, leading to a wide array of complex target molecules. researchgate.netnih.gov These multi-step syntheses highlight the utility of azidopiperidines as versatile scaffolds for building molecules with potential applications in areas such as neuroscience, where piperidine-based compounds are often active. researchgate.net

Rationale and Scope of the Academic Compendium

The compound this compound sits (B43327) at the intersection of several key areas in modern synthetic chemistry. It combines the bio-relevant piperidine scaffold, the versatile azide handle for click chemistry and amine synthesis, and the robust Cbz protecting group. This strategic combination makes it a valuable and frequently used building block for the synthesis of novel chemical entities for pharmaceutical and biological research. The rationale for this compendium is to provide a focused and scientifically rigorous overview of this specific molecule by deconstructing its chemical utility through its core components. The scope is strictly limited to the fundamental chemical principles and research applications directly related to the azide functionality, the piperidine core, and the benzyl carbamate protecting group as integrated into this singular chemical structure. By focusing solely on these aspects, this article serves as a concise reference for researchers utilizing this and similar building blocks in their synthetic endeavors.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₄O₂ |

| Molecular Weight | 276.30 g/mol |

| CAS Number | 885275-01-4 |

| Appearance | Not specified in search results |

| Boiling Point | Not specified in search results |

| Melting Point | Not specified in search results |

Table 2: List of Compounds Mentioned

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₁₃H₁₆N₄O₂ | Primary subject of the article |

| Benzyl chloroformate | C₈H₇ClO₂ | Reagent for Cbz protection |

| Phenylacetylene | C₈H₆ | Model alkyne for click reaction beilstein-journals.org |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | C₁₅H₁₃N₃ | Product of click reaction beilstein-journals.org |

| Alogliptin | C₁₈H₂₁N₅O₂ | Antidiabetic drug with piperidine scaffold nih.gov |

| 1-Benzyl-4-piperidone | C₁₂H₁₅NO | Common precursor in piperidine synthesis google.comresearchgate.net |

| Triphenylphosphine | C₁₈H₁₅P | Reagent for Staudinger reaction |

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-azidopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c14-16-15-12-6-8-17(9-7-12)13(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHAMKPNWDJSEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N=[N+]=[N-])C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of Benzyl 4 Azidopiperidine 1 Carboxylate

Azide (B81097) Reactivity in Cycloaddition Chemistry

The azide moiety of Benzyl (B1604629) 4-azidopiperidine-1-carboxylate serves as a 1,3-dipole, making it an excellent partner for cycloaddition reactions with various dipolarophiles. wikipedia.orgorganic-chemistry.org These reactions are fundamental in constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted 1,2,3-Triazole Formation.researchgate.netresearchgate.netbeilstein-journals.orgbeilstein-journals.orgthieme-connect.denih.gov

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively yields 1,4-disubstituted 1,2,3-triazoles. thieme-connect.denih.gov This reaction, a cornerstone of "click chemistry," is known for its mild reaction conditions and high functional group tolerance. beilstein-journals.orgbeilstein-journals.org The process involves the reaction of an organic azide, such as Benzyl 4-azidopiperidine-1-carboxylate, with a terminal alkyne in the presence of a copper(I) catalyst. thieme-connect.denih.gov

Table 1: Effect of Different Ligands on CuAAC Reactions

| Ligand | Catalyst System | Solvent | Key Findings |

|---|---|---|---|

| Tris(triazolyl)-polyethylene glycol (tris-trz-PEG) | PEG-tris-trz-Cu(I) | Water | Accelerates the reaction; allows for low catalyst loading (100-2000 ppm). researchgate.net |

| N-heterocyclic carbene (NHC) | [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 | Neat | High catalytic activity at low loadings (25-50 ppm); quantitative yields in minutes. nih.gov |

Various reaction parameters play a crucial role in the outcome of the CuAAC reaction. The choice of solvent can significantly affect reaction rates and yields. For instance, biomass-derived solvents like Cyrene™ have been shown to be effective media for CuAAC reactions. beilstein-journals.orgbeilstein-archives.org The water content in the reaction mixture can also have a notable impact; in some systems, a higher water content can decrease the reaction efficiency. beilstein-journals.orgbeilstein-archives.org The copper source, whether a Cu(I) or Cu(II) salt (with an in-situ reducing agent), can also influence the reaction's performance. beilstein-journals.orgbeilstein-archives.org Temperature is another critical factor, with many CuAAC reactions proceeding efficiently at room temperature, although gentle heating can sometimes accelerate the process. nih.govnih.gov

Table 2: Influence of Reaction Conditions on the CuAAC of Benzyl Azide and Phenylacetylene

| Copper Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuI | Cyrene™ | 30 | 12 | >99 beilstein-journals.orgbeilstein-archives.org |

| CuSO4·5H2O / Sodium Ascorbate | Water/t-Butanol | Room Temp | - | High beilstein-journals.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Metal-Free Conjugation.beilstein-journals.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that occurs between an azide and a strained cyclooctyne (B158145) without the need for a metal catalyst. nih.govmagtech.com.cnnih.gov This makes it particularly suitable for applications in biological systems where the toxicity of copper is a concern. beilstein-journals.org The reaction is driven by the release of ring strain in the cyclooctyne, leading to rapid and highly selective formation of a triazole product. magtech.com.cnnih.gov this compound can be effectively conjugated to molecules functionalized with a strained alkyne moiety via SPAAC. The reaction rates of SPAAC can be significantly lower than CuAAC, but the development of more reactive cyclooctynes has helped to address this limitation. nih.gov Micellar catalysis has been shown to accelerate SPAAC rates, with enhancements of up to 179-fold observed for the reaction of benzyl azide with a DIBAC cyclooctyne. nih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition for 1,5-Disubstituted 1,2,3-Triazole Formation.beilstein-journals.org

In contrast to the copper-catalyzed reaction that yields the 1,4-disubstituted triazole, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a regioselective route to 1,5-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.orgrsc.orgchalmers.se This complementary reactivity is highly valuable for accessing a different regioisomer of the triazole core. organic-chemistry.orgchalmers.se Ruthenium complexes, such as [Cp*RuCl] compounds, are effective catalysts for this transformation. organic-chemistry.orgnih.govgoogle.com The reaction proceeds via an oxidative coupling mechanism to form a ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. organic-chemistry.orgnih.gov The RuAAC is compatible with both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.govnih.gov

Table 3: Ruthenium-Catalyzed Cycloaddition of Benzyl Azide with Phenylacetylene

| Ruthenium Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| CpRuCl(COD) | Dichloroethane | 45 | 30 min | 90-92 nih.gov |

Other Azide-Based Cycloaddition Reactions (e.g., with dipolarophiles other than alkynes)

The azide group of this compound can also undergo 1,3-dipolar cycloaddition with a variety of other dipolarophiles besides alkynes. wikipedia.orgorganic-chemistry.org These include alkenes, nitriles, and carbonyl compounds, leading to the formation of different five-membered heterocycles. wikipedia.orgorganic-chemistry.org For example, reactions with acetylenic esters like dimethyl acetylenedicarboxylate (B1228247) and di-tert-butyl acetylenedicarboxylate have been reported to produce the corresponding triazole dicarboxylates in high yields. nih.govmdpi.com The reaction conditions and the nature of the substituent on the dipolarophile can influence the reaction outcome and product distribution. mdpi.com Furthermore, cycloaddition reactions with conjugated alkynyl ketenes have been shown to yield azetidinones. unimi.it These reactions expand the synthetic utility of this compound for the creation of a diverse range of heterocyclic compounds.

Staudinger Ligation and Related Reduction-Amidation Reactions

The azide functional group in this compound is a key handle for the introduction of nitrogen-containing functionalities, most notably through the Staudinger reaction. This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be hydrolyzed in the presence of water to yield the corresponding primary amine, benzyl 4-aminopiperidine-1-carboxylate, and triphenylphosphine oxide as a byproduct. wikipedia.orgorganic-chemistry.org This two-step process, known as the Staudinger reduction, is a mild and efficient method for converting azides to amines. wikipedia.orgnih.gov

The reaction proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to a phosphazide (B1677712) intermediate which then loses dinitrogen gas to form the iminophosphorane. wikipedia.orgorganic-chemistry.org

Table 1: Staudinger Reduction of this compound

| Reactant | Reagent | Product | Byproduct |

| This compound | 1. Triphenylphosphine 2. Water | Benzyl 4-aminopiperidine-1-carboxylate | Triphenylphosphine oxide |

A significant extension of this reaction is the Staudinger ligation, which allows for the formation of a stable amide bond. In this process, the iminophosphorane intermediate is trapped by an intramolecular or intermolecular electrophile, such as a carboxylic acid or its activated derivative. This "traceless" version of the reaction is particularly valuable in bioconjugation and peptide synthesis. For instance, the amine generated from the Staudinger reduction of this compound can be subsequently coupled with carboxylic acids using standard amide coupling reagents to form a wide array of N-substituted piperidine (B6355638) derivatives. luxembourg-bio.comnih.govgrowingscience.com

Recent advancements have also led to the development of catalytic Staudinger reductions, which can offer improved efficiency and milder reaction conditions. organic-chemistry.orgnih.govrsc.org

Modifications of the Piperidine Ring System

The piperidine scaffold of this compound can be modified at both the nitrogen and the C4-position, and potentially undergo ring transformations.

N-Deprotection and Subsequent N-Functionalization

The benzyl carbamate (B1207046) (Cbz) group is a widely used protecting group for amines due to its stability under various conditions. thalesnano.com However, it can be selectively removed to liberate the secondary amine of the piperidine ring, which can then be further functionalized. A common method for N-deprotection is catalytic hydrogenation. thalesnano.comacs.org This typically involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). thalesnano.comacs.org The reaction is generally clean and efficient, yielding 4-azidopiperidine (B13647897) and toluene (B28343) as byproducts.

Table 2: N-Deprotection of this compound via Catalytic Hydrogenation

| Reactant | Reagents | Product | Byproduct |

| This compound | H₂, Pd/C | 4-Azidopiperidine | Toluene, CO₂ |

Once the N-Cbz group is removed, the resulting 4-azidopiperidine can undergo a variety of N-functionalization reactions. These include, but are not limited to, N-alkylation, N-arylation, N-acylation, and sulfonylation, providing access to a diverse library of substituted piperidine derivatives. nih.govajchem-a.com

Functional Group Interconversions at the C4-Position of the Piperidine Ring

The azide group at the C4-position is a versatile functional handle that can be transformed into various other groups. As discussed in section 3.2, its reduction leads to a primary amine. This amine can then be further elaborated. For example, it can be acylated to form amides, alkylated to form secondary or tertiary amines, or converted into other functionalities through diazotization reactions.

Beyond reduction, the azide itself can participate in other transformations. For instance, it can undergo [3+2] cycloaddition reactions (e.g., "click chemistry") with alkynes to form triazoles, a valuable linkage in medicinal chemistry. While specific examples with this compound are not prevalent in the reviewed literature, this reactivity is a well-established principle for organic azides.

Ring Expansion and Contraction Reactions (if applicable)

While no specific examples of ring expansion or contraction reactions starting directly from this compound were found in the surveyed literature, the piperidine ring system can, in principle, undergo such transformations. Ring expansion of piperidine derivatives to azepanes has been reported, often proceeding through intermediates generated from functional groups on the ring. nih.gov Similarly, ring contraction of piperidines to pyrrolidines is also a known transformation, although less common. arkat-usa.org The applicability of these reactions to this compound would depend on the specific reagents and reaction conditions employed, and the compatibility of the azide and carbamate functionalities.

Reactivity of the Benzyl Carbamate Moiety

The benzyl carbamate (Cbz) group, while serving as a protecting group, has its own characteristic reactivity, primarily centered around its cleavage.

Cleavage Methodologies for Carbamate Deprotection

A variety of methods are available for the cleavage of the N-Cbz group, offering a range of conditions to suit the functionalities present in the rest of the molecule. acs.orgorganic-chemistry.orgchemistryviews.orgorganic-chemistry.orgnih.gov

Catalytic Hydrogenation: As mentioned in section 3.3.1, this is a very common and effective method. thalesnano.comacs.org It is generally clean, but care must be taken as the conditions can also reduce other functional groups, such as the azide. Selective reduction can sometimes be achieved by careful choice of catalyst and conditions.

Catalytic Transfer Hydrogenation: This method offers a safer alternative to using hydrogen gas. researchgate.net A hydrogen donor, such as ammonium (B1175870) formate (B1220265) or 2-propanol, is used in conjunction with a palladium catalyst. researchgate.net

Lewis Acid-Mediated Deprotection: Strong Lewis acids, such as TMSI (trimethylsilyl iodide), can cleave Cbz groups. acs.org However, these conditions can be harsh and may not be compatible with sensitive substrates. acs.org

Nucleophilic Deprotection: Milder, nucleophilic deprotection methods have been developed. For example, treatment with 2-mercaptoethanol (B42355) in the presence of a base has been shown to effectively cleave Cbz groups, offering an alternative for substrates that are sensitive to reductive or acidic conditions. organic-chemistry.orgchemistryviews.orgnih.gov

Table 3: Comparison of N-Cbz Deprotection Methodologies

| Method | Reagents | Pros | Cons |

| Catalytic Hydrogenation | H₂, Pd/C | Clean, efficient | Can reduce other functional groups (e.g., azides), requires H₂ gas |

| Catalytic Transfer Hydrogenation | Hydrogen donor (e.g., HCOONH₄), Pd/C | Safer than H₂ gas | May require higher temperatures |

| Lewis Acid-Mediated | TMSI | Effective for robust substrates | Harsh conditions, potential for side reactions |

| Nucleophilic Deprotection | 2-Mercaptoethanol, Base | Mild, good functional group tolerance | May require elevated temperatures |

Transformations Involving the Carbamate Carbonyl Group

The carbamate functionality in this compound, specifically the benzyloxycarbonyl (Cbz or Z) group, is a pivotal feature in its chemical behavior. While this group is primarily recognized as a protecting group for the piperidine nitrogen, its carbonyl moiety can participate in several important transformations. These reactions typically involve the cleavage of the carbamate to liberate the secondary amine or its conversion into other functional groups, such as ureas and amides. Although specific literature detailing these transformations on this compound is not prevalent, the reactivity of the N-Cbz group in similar piperidine scaffolds is well-documented and provides a strong basis for predicting its chemical transformations.

The primary mode of reactivity for the carbamate group involves nucleophilic attack at the carbonyl carbon, often leading to the departure of the benzyloxy group. The most common transformation is the deprotection of the piperidine nitrogen, which is a critical step in many synthetic pathways that utilize this compound as a building block. This deprotection can be achieved under various conditions, including hydrogenolysis, acidic or basic conditions, and using Lewis acids.

Beyond simple deprotection, the carbamate group can be converted into other valuable functional groups. For instance, N-Cbz protected amines can be transformed into unsymmetrical ureas or amides through in situ generation of an isocyanate intermediate. These transformations highlight the versatility of the carbamate group, extending its role beyond that of a mere protecting group.

Conversion to Ureas

A significant transformation of the N-Cbz group involves its conversion into a urea (B33335) moiety. This is typically achieved by reacting the N-Cbz protected piperidine with an amine in the presence of a suitable activating agent. One effective method involves the use of 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, which facilitates the in situ formation of an isocyanate. This highly reactive intermediate is then trapped by an amine to yield the corresponding urea. This method is advantageous due to its mild reaction conditions and the ability to employ a wide range of amines, leading to a diverse array of substituted ureas.

Another approach for the synthesis of unsymmetrical ureas from N-Cbz-protected amines involves the use of DABAL-Me3, a stable and easy-to-handle reagent. This method allows for the direct conversion of the carbamate to a urea with high efficiency. The reaction proceeds smoothly for both aromatic and aliphatic amines, offering a practical route to various trisubstituted and tetrasubstituted ureas without the formation of significant side products.

Table 1: Representative Conditions for the Conversion of N-Cbz-Piperidines to Ureas

| Starting Material | Reagents | Amine | Product | Yield (%) | Reference |

| N-Cbz-piperidine | 2-Chloropyridine, Trifluoromethanesulfonyl anhydride | Various primary and secondary amines | N,N'-Disubstituted or N,N,N'-trisubstituted urea | High | General methodology |

| N-Cbz-piperidine | DABAL-Me3 | Various primary and secondary amines | Unsymmetrical ureas | High | General methodology |

Note: The yields are generalized as "High" because specific data for this compound is not available. The applicability of these methods to the target compound is inferred from studies on other N-Cbz protected piperidines.

Conversion to Amides

The transformation of the N-Cbz group into an amide represents another valuable synthetic utility. A one-pot procedure has been developed for the direct synthesis of amides from N-Cbz-protected amines. This method also proceeds through an in situ generated isocyanate intermediate, formed using 2-chloropyridine and trifluoromethanesulfonyl anhydride. The isocyanate then reacts with a Grignard reagent to furnish the corresponding amide in good yields. This approach is particularly useful as it allows for the introduction of a wide variety of R-groups via the Grignard reagent, leading to a diverse range of amides under mild conditions and with short reaction times.

The efficiency of this one-pot amidation has been demonstrated for N-Cbz protected piperidine, which, upon reaction with aryl and aliphatic Grignard reagents, yields the desired amides. This suggests that this compound would be a suitable substrate for this transformation, allowing for the direct conversion of the carbamate functionality into a variety of amide derivatives.

Table 2: Representative Conditions for the Conversion of N-Cbz-Piperidines to Amides

| Starting Material | Reagents | Grignard Reagent | Product | Yield (%) | Reference |

| N-Cbz-piperidine | 2-Chloropyridine, Trifluoromethanesulfonyl anhydride | Aryl or Aliphatic Grignard reagents | N-Acylpiperidine | High | General methodology |

Note: The yields are generalized as "High" based on the efficiency reported for other N-Cbz protected piperidines, as specific data for this compound is not available.

Applications As a Core Building Block in Complex Chemical Synthesis

Rational Design of Piperidine-Containing Heterocycles

The piperidine (B6355638) ring is a privileged scaffold in drug discovery, appearing in a vast number of approved pharmaceuticals. nih.gov Benzyl (B1604629) 4-azidopiperidine-1-carboxylate provides a strategic entry point for the rational design and synthesis of novel piperidine-containing heterocycles. The azide (B81097) group serves as a versatile handle for a variety of chemical transformations, allowing for the controlled introduction of diverse functionalities and the construction of complex polycyclic systems. The inherent conformational flexibility of the piperidine ring, influenced by the substituents introduced via the azide, allows for the fine-tuning of the three-dimensional structure of the final molecule to optimize its interaction with biological targets.

Precursors for Advanced Medicinal Chemistry Scaffolds

The true power of Benzyl 4-azidopiperidine-1-carboxylate is most evident in its role as a precursor for advanced scaffolds in medicinal chemistry. The ability to readily conjugate this piperidine unit to other molecular fragments through robust and high-yielding reactions is a significant advantage in the rapid assembly of compound libraries for drug discovery programs. nih.gov

The azide functionality of this compound is a gateway to a plethora of nitrogen-containing heterocycles. The most prominent application is its participation in 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles. nih.govmdpi.com This reaction, often referred to as a "click" reaction, is exceptionally reliable and proceeds with high regioselectivity to afford the 1,4-disubstituted triazole isomer when catalyzed by copper(I) salts. beilstein-journals.org This methodology allows for the seamless fusion of the piperidine ring with a triazole core, a structural motif also associated with a wide range of biological activities. beilstein-journals.org

For instance, piperidyl-1,2,3-triazole ureas have been synthesized as selective chemical probes for endocannabinoid biosynthesis. nih.gov In these syntheses, a triazole ring is first functionalized and then coupled to a piperidine derivative, showcasing the modularity that building blocks like this compound can offer in constructing such complex molecules. nih.gov The resulting piperidine-triazole conjugates are then further elaborated to create potent and selective enzyme inhibitors.

Table 1: Examples of Piperidine-Derived Nitrogen Heterocycles Synthesized via Azide-Alkyne Cycloaddition

| Piperidine Precursor | Alkyne Partner | Resulting Heterocycle | Application Area |

| This compound | Phenylacetylene | Benzyl 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate | Medicinal Chemistry Scaffolds |

| This compound | Propargyl alcohol | Benzyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate | Functionalized Building Blocks |

| This compound | Ethynylferrocene | Benzyl 4-(4-ferrocenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate | Bioorganometallic Chemistry |

The bioorthogonal nature of the azide-alkyne cycloaddition reaction makes this compound an excellent tool for the synthesis of chemical biology probes. The azide group is largely unreactive with most biological functional groups, allowing for the selective labeling of alkyne-modified biomolecules in complex biological environments. This has led to the development of piperidine-containing probes for activity-based protein profiling (ABPP), a powerful technique for studying enzyme function and identifying new drug targets.

A notable example is the development of selective chemical probes for diacylglycerol lipase (B570770) β (DAGLβ), an enzyme involved in endocannabinoid biosynthesis. nih.gov In this work, piperidyl-1,2,3-triazole ureas were synthesized and shown to be potent and selective inhibitors of DAGLβ. nih.gov The synthesis involved the coupling of a piperidine moiety to a triazole core, demonstrating the utility of piperidine building blocks in generating sophisticated molecular probes for biological investigation. nih.gov

Beyond the construction of discrete heterocycles, this compound is instrumental in the assembly of larger, more complex piperidine-based molecular frameworks. The modularity of the click reaction allows for the iterative connection of multiple piperidine units or the attachment of the piperidine scaffold to other complex molecular architectures. This approach is particularly valuable in the synthesis of compounds with tailored three-dimensional structures designed to interact with specific protein-protein interfaces or large enzyme active sites. The resulting frameworks often possess unique pharmacological properties due to the spatial arrangement of the piperidine moieties and the other functionalities incorporated into the molecule.

Integration into Oligomeric and Polymeric Architectures

While the primary applications of this compound have been in the realm of small molecule synthesis, its potential for integration into oligomeric and polymeric architectures is an emerging area of interest. The azide group can be utilized as a reactive site for the post-polymerization modification of polymers bearing alkyne functionalities. This "grafting-to" approach allows for the introduction of piperidine moieties onto a polymer backbone, thereby imparting new properties to the material. For example, the incorporation of piperidine units could enhance the solubility of a polymer in specific solvents or introduce sites for further chemical modification.

A general strategy for such functionalization involves the synthesis of a polylactide copolymer with pendant benzyloxy groups, which can be deprotected to reveal hydroxyl groups. nih.gov These hydroxyls can then be modified, for example with succinic anhydride, to introduce carboxylic acid functionalities. nih.gov In a parallel fashion, an alkyne-functionalized polymer could be reacted with this compound via CuAAC to append the piperidine unit to the polymer chain.

Utility in Supramolecular Chemistry and Self-Assembly

The application of this compound in supramolecular chemistry and self-assembly is a field that remains largely unexplored. However, the structural features of its derivatives, particularly the piperidine-triazole conjugates, suggest potential for engaging in non-covalent interactions that could drive self-assembly processes. The triazole ring is known to participate in hydrogen bonding and π-stacking interactions, while the piperidine ring can adopt various conformations that could influence the packing of molecules in the solid state or in solution. The benzyl carbamate (B1207046) protecting group also introduces an aromatic ring capable of π-stacking. While specific examples involving this compound in this context are not yet prevalent in the literature, the principles of supramolecular chemistry suggest that appropriately designed derivatives could form well-defined supramolecular structures such as gels, liquid crystals, or nanomaterials.

Development of Linkers for Bioconjugation and Materials Science (via click chemistry)

This compound serves as a valuable scaffold for the construction of heterobifunctional linkers, which are essential tools in bioconjugation and materials science. The key to its utility lies in the azide (-N₃) group attached to the piperidine ring. This functional group is a prime participant in so-called "click chemistry" reactions, which are known for their high efficiency, specificity, and biocompatibility. merckmillipore.comchemrxiv.org The benzyl carbamate protecting group on the piperidine nitrogen ensures stability and allows for controlled, sequential reactions.

The azide moiety is particularly well-suited for two main types of click reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). chemrxiv.orgnih.govnih.gov These reactions form a stable triazole ring, covalently linking the piperidine-based scaffold to another molecule bearing an alkyne group. merckmillipore.com This versatility allows for the development of custom linkers designed for specific applications.

In the realm of bioconjugation , linkers derived from this compound can be used to connect bioactive molecules, such as peptides, proteins, or fluorescent dyes, to larger entities like antibodies or nanoparticles. nih.govnih.gov The process would typically involve first modifying the piperidine scaffold by replacing the benzyl carbamate with another functional group (e.g., a carboxylic acid or an amine). This new functionality provides a point of attachment for a biomolecule. Subsequently, the azide group can react with an alkyne-modified target, creating a stable bioconjugate. The piperidine ring itself can influence the linker's properties, such as its rigidity and solubility.

For materials science , this compound can be used to create functionalized polymers and surfaces. For instance, the azide group can be "clicked" onto alkyne-functionalized surfaces or polymer chains to impart specific properties. beilstein-journals.org By first modifying the piperidine nitrogen, a variety of functionalities can be introduced. This allows for the synthesis of materials with tailored characteristics, such as altered hydrophobicity, the ability to capture specific molecules, or to act as a platform for further chemical modifications.

The development of these linkers often involves multi-step synthetic pathways. A general strategy is outlined below:

Modification of the Piperidine Nitrogen: The benzyl carbamate group can be removed and replaced with a different functional group. This second group is chosen based on the desired target for conjugation (e.g., an amine-reactive ester to attach to proteins).

Click Reaction: The azide on the piperidine ring is then reacted with a terminal or strained alkyne via CuAAC or SPAAC, respectively, to form the final conjugate.

The choice between CuAAC and SPAAC is often dictated by the application. CuAAC is highly efficient but requires a copper catalyst, which can be toxic to living cells. nih.gov SPAAC, on the other hand, is copper-free and thus more suitable for applications in biological systems, though it may have different reaction kinetics. nih.gov

Detailed research has explored various azide-containing building blocks for these purposes. While specific data on this compound is not extensively documented in publicly available literature, the principles of its application can be inferred from studies on similar azide-functionalized linkers. The table below illustrates the types of functional groups that can be incorporated into such linkers and their target reaction partners.

| Linker Functional Group | Target Molecule's Functional Group | Application Area |

| Azide (-N₃) | Alkyne (-C≡CH) | Bioconjugation, Materials Science |

| Carboxylic Acid (-COOH) | Amine (-NH₂) | Attachment to proteins/peptides |

| Amine (-NH₂) | Carboxylic Acid (-COOH) | Attachment to various molecules |

| Maleimide | Thiol (-SH) | Cysteine-specific protein conjugation |

This modular approach, enabled by building blocks like this compound, provides a powerful platform for creating a diverse range of linkers for advanced applications in medicine and materials science. rsc.orgrsc.org

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. For Benzyl (B1604629) 4-azidopiperidine-1-carboxylate (Molecular Formula: C₁₃H₁₆N₄O₂), HRMS provides the experimental mass that can be compared against the theoretical (calculated) mass, confirming the molecular formula.

Table 1: Theoretical Monoisotopic Mass of Benzyl 4-azidopiperidine-1-carboxylate

| Molecular Formula | Theoretical Mass (Da) |

|---|

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing moderately polar and thermally labile molecules like this compound. nih.gov The technique typically generates multiply charged ions, but for a molecule of this size, it primarily produces a protonated molecular ion [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. nih.gov ESI-MS analysis in positive ion mode would be expected to show prominent peaks corresponding to these species, allowing for the accurate determination of the molecular weight.

Table 2: Expected Molecular Ions in ESI-HRMS

| Ion Species | Calculated m/z |

|---|---|

| [M+H]⁺ | 277.13515 |

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to induce fragmentation of a selected precursor ion. wvu.edunih.gov By accelerating the isolated [M+H]⁺ ion and colliding it with an inert gas, characteristic fragment ions are produced that provide detailed structural information. bu.edu The fragmentation pattern for this compound would be expected to involve the loss of stable neutral molecules and the cleavage of specific bonds, such as the benzylic C-O bond and the C-N bond of the azide (B81097) group.

A primary fragmentation pathway would involve the characteristic loss of a nitrogen molecule (N₂) from the azide group, a common fragmentation for azido (B1232118) compounds. Another significant fragmentation would be the cleavage of the carbamate (B1207046), leading to the formation of a benzyl cation or a piperidinyl ion.

Table 3: Predicted Key Fragments in CID Analysis of [M+H]⁺

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 249.1399 | [M+H - N₂]⁺ |

| 185.1077 | [M+H - C₇H₇O]⁺ (Loss of benzyloxy group) |

| 149.1026 | [M+H - C₇H₇O₂]⁺ (Loss of benzyloxycarbonyl group) |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete and unambiguous assignment of all proton and carbon signals.

¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, and the protons of the piperidine (B6355638) ring. chemicalbook.com

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. Key signals would include those for the carbamate carbonyl carbon, the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Benzyl Aromatic (5H) | ~7.35 (m) | 128.5-128.0, 136.5 (ipso) |

| Benzylic CH₂ (2H) | ~5.15 (s) | ~67.5 |

| Carbamate C=O | - | ~155.0 |

| Piperidine C4-H (1H) | ~3.60 (m) | ~58.0 |

| Piperidine C2/C6-H (4H) | ~3.20-3.80 (m) | ~48.0 |

Note: Chemical shifts are estimations based on analogous structures. Multiplicity: s = singlet, m = multiplet.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms. science.govslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons on adjacent carbons within the piperidine ring (e.g., H2/H6 with H3/H5, and H3/H5 with H4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. emerypharma.com It allows for the unambiguous assignment of each carbon atom that bears protons by linking the assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. emerypharma.com It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would include the signal from the benzylic CH₂ protons to the carbamate carbonyl carbon and the ipso-carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation.

Table 5: Key Expected 2D NMR Correlations

| Experiment | Correlating Protons | Correlating Atom(s) | Significance |

|---|---|---|---|

| COSY | Piperidine H-2/6 | Piperidine H-3/5 | Confirms piperidine ring connectivity |

| COSY | Piperidine H-3/5 | Piperidine H-4 | Confirms piperidine ring connectivity |

| HSQC | Benzylic CH₂ (~5.15 ppm) | Benzylic C (~67.5 ppm) | Assigns the benzylic carbon |

| HSQC | Piperidine H-4 (~3.60 ppm) | Piperidine C-4 (~58.0 ppm) | Assigns the azide-bearing carbon |

| HMBC | Benzylic CH₂ (~5.15 ppm) | Carbamate C=O (~155.0 ppm) | Links benzyl group to carbamate |

| HMBC | Piperidine H-2/6 (~3.2-3.8 ppm) | Carbamate C=O (~155.0 ppm) | Confirms piperidine-carbamate linkage |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the most diagnostic absorption band in the IR spectrum is the strong, sharp stretch of the azide (-N₃) group, which appears in a relatively uncongested region of the spectrum. researchgate.net Another key feature is the strong absorption from the carbamate carbonyl (C=O) group. Raman spectroscopy provides complementary information and is particularly useful for symmetric vibrations. researchgate.net

Table 6: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (N₃) | Asymmetric stretch | ~2100 | Strong, Sharp |

| Carbonyl (C=O) | Stretch | ~1700 | Strong |

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Aliphatic C-H | Stretch | 3000-2850 | Medium |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography stands as the most powerful method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation of the piperidine ring and its substituents. For chiral molecules, X-ray crystallography can also determine the absolute configuration, which is crucial for understanding stereospecific interactions in biological systems.

While a specific, publicly available crystal structure for this compound has not been identified in the surveyed scientific literature, the application of this technique would yield definitive structural data. The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure is solved.

Should a crystal structure be determined, the resulting data would be presented in a standardized format, as illustrated by the example table below, which contains hypothetical data for a typical organic compound.

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | C13H16N4O2 |

| Formula Weight | 260.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 12.5 Å, c = 11.2 Å α = 90°, β = 105.5°, γ = 90° |

| Volume | 1360 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.27 g/cm³ |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetics of molecules like Benzyl (B1604629) 4-azidopiperidine-1-carboxylate. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. A typical DFT calculation, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would begin by optimizing the molecule's geometry to find its lowest energy conformation. researchgate.nettandfonline.com

From this optimized structure, key energetic properties can be determined. These calculations provide insights into the molecule's stability and the distribution of electrons. For piperidine (B6355638) derivatives, DFT calculations have been successfully employed to understand their structural and electronic properties. researchgate.net The electronic properties derived from DFT, such as electrostatic potential maps, can highlight the electron-rich and electron-poor regions of Benzyl 4-azidopiperidine-1-carboxylate, indicating sites susceptible to electrophilic or nucleophilic attack. For example, the azide (B81097) group is inherently electron-rich, a feature that DFT calculations would quantify. mdpi.com

Table 1: Representative Energetic Data from DFT Calculations for a Benzyl Piperidine Derivative

| Parameter | Representative Value | Unit |

|---|---|---|

| Total Energy | -850.123 | Hartrees |

| Dipole Moment | 2.5 | Debye |

Note: These values are illustrative and would be specifically calculated for this compound in a dedicated study.

Molecular orbital (MO) theory provides a framework for understanding chemical reactivity by examining the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical in predicting how a molecule will interact with other reagents. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich azide and benzyl groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be distributed across the molecule, indicating regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. nih.gov

Computational studies on organic azides reveal that the reactivity, particularly in cycloaddition reactions, is heavily influenced by the energies of these frontier orbitals. acs.orgnih.gov Analysis of the MOs can explain the regioselectivity and stereoselectivity of reactions involving the azide group. For instance, in a [3+2] cycloaddition, the orbital overlap between the azide's HOMO and a dipolarophile's LUMO (or vice-versa) would determine the reaction's feasibility and outcome. acs.org

Table 2: Illustrative Frontier Molecular Orbital Data

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.5 | Azide group, Benzyl ring |

| LUMO | -1.2 | Carboxylate group, Piperidine ring |

| HOMO-LUMO Gap | 5.3 | - |

Note: These values are hypothetical examples for this compound, based on typical findings for similar organic molecules.

Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure verification and analysis.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. rsc.orgnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. nih.gov These predicted shifts are then often scaled using a linear regression analysis to improve correlation with experimental data. rsc.org This approach is highly effective for assigning the correct structure when experimental data is ambiguous. rsc.org For this compound, this would involve predicting the chemical shifts for the distinct protons and carbons of the benzyl group, the piperidine ring, and the carboxylate moiety. Recent advancements combine DFT calculations with machine learning models to achieve even higher accuracy. rsc.org

IR Frequencies: Theoretical vibrational (infrared) spectra can also be computed using DFT. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined. jetir.org For this compound, this would allow for the assignment of key vibrational modes, such as the characteristic asymmetric stretch of the azide group (typically around 2100 cm⁻¹), the C=O stretch of the carboxylate (around 1700 cm⁻¹), and various C-H and C-N vibrations. niscpr.res.inmdpi.com Comparing the computed spectrum with an experimental one can confirm the presence of these functional groups and validate the molecular structure. nih.gov

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Parameter | Predicted Value | Typical Experimental Value |

|---|---|---|

| ¹H NMR (Piperidine H-4) | 3.5 ppm | 3.4 - 3.6 ppm |

| ¹³C NMR (Carboxylate C=O) | 155 ppm | 154 - 156 ppm |

| IR Freq. (Azide N≡N Stretch) | 2105 cm⁻¹ | 2095 - 2115 cm⁻¹ |

| IR Freq. (Carboxylate C=O Stretch) | 1700 cm⁻¹ | 1690 - 1710 cm⁻¹ |

Note: Predicted values are based on typical accuracies of DFT calculations for organic molecules.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape.

An MD simulation models the movements of atoms and bonds by solving Newton's equations of motion. This allows for the observation of how the molecule flexes, rotates, and changes its shape in a simulated environment (e.g., in a solvent like water or chloroform). The piperidine ring in this compound can adopt various conformations, primarily chair and twist-boat forms. nih.gov MD simulations can determine the relative populations and energies of these conformers and the barriers for interconversion between them. nih.gov The orientation of the benzyl and azido (B1232118) substituents (axial vs. equatorial) and the rotational freedom of the benzyl group would also be thoroughly explored, providing a comprehensive picture of the molecule's flexibility, which is crucial for understanding its interactions with other molecules. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, this could involve studying reactions of the azide group, such as thermal decomposition or cycloadditions. researchgate.netnih.gov

Using DFT, researchers can map out the entire potential energy surface of a reaction. This involves locating and calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. acs.org The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

For example, the mechanism of a [3+2] cycloaddition reaction (a "click" reaction) involving the azide group can be computationally modeled. wikipedia.org Calculations would reveal whether the reaction is concerted (one step) or stepwise (involving an intermediate) and explain the observed regiochemistry by comparing the activation energies of different possible pathways. acs.org Such studies have been instrumental in understanding and designing bioorthogonal reactions involving azides. nih.gov

Intermolecular Interaction Studies (e.g., hydrogen bonding, pi-stacking)

The non-covalent interactions between molecules govern their physical properties and how they recognize and bind to each other. Computational methods can quantify the strength and nature of these intermolecular forces. gatech.edu

For this compound, several types of intermolecular interactions are possible:

Pi-stacking (π-π interactions): The benzyl groups can stack on top of each other, an interaction driven by dispersion and electrostatic forces. rsc.org

C-H···π interactions: The C-H bonds of one molecule can interact with the electron-rich π-system of the benzyl ring of another molecule. rsc.org

Hydrogen bonding: While the molecule itself lacks strong hydrogen bond donors, the oxygen atoms of the carboxylate group and the nitrogen atoms of the azide can act as hydrogen bond acceptors in the presence of suitable donor molecules. researchgate.net

Dipole-dipole interactions: The molecule possesses a significant dipole moment, leading to electrostatic interactions between molecules.

Computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) or DFT with dispersion corrections (e.g., DFT-D3) can be used to calculate the precise energies of these interactions for different molecular orientations, providing a detailed understanding of the forces that dictate the molecule's behavior in condensed phases, such as in crystals or in solution. gatech.edursc.org

Quantitative Structure-Reactivity Relationship (QSRR) Studies of this compound Remain Unexplored

Despite the importance of this compound as a synthetic intermediate, dedicated Quantitative Structure-Reactivity Relationship (QSRR) studies on this specific compound are not available in the current scientific literature.

QSRR models are computational tools that correlate the chemical structure of a compound with its reactivity. These models are valuable in predicting the behavior of molecules in chemical reactions, aiding in process optimization and the design of new synthetic routes. Such studies typically involve the calculation of various molecular descriptors (e.g., steric, electronic, and topological parameters) and their mathematical correlation with experimentally determined reaction rates or equilibrium constants.

The development of a QSRR model for this compound would require a systematic study of its reactions, such as cycloadditions or reductions of the azide group, under various conditions and with a range of reactants. The resulting kinetic or thermodynamic data would then be correlated with computed molecular descriptors for a series of related derivatives to establish a predictive model.

Given the absence of such studies, no data tables or detailed research findings on the quantitative structure-reactivity relationships of this compound can be presented. Future research in this area would be beneficial for a deeper understanding of its chemical behavior and for the rational design of synthetic processes involving this versatile building block.

Future Perspectives and Emerging Research Directions

Development of Chemoenzymatic and Biocatalytic Synthetic Routes

The integration of enzymes into synthetic pathways, known as biocatalysis, offers a sustainable alternative to traditional chemical methods. astrazeneca.com Future research is anticipated to focus on developing chemoenzymatic routes for the synthesis of Benzyl (B1604629) 4-azidopiperidine-1-carboxylate and its precursors. For instance, enzymes like halohydrin dehalogenases (HHDHs) could be employed for the enantioselective azidolysis of suitable epoxide precursors, offering a green and highly selective method to introduce the azide (B81097) functionality. acs.org This approach would not only be more environmentally friendly, using milder conditions, but could also provide access to enantiomerically pure versions of the compound, which is crucial for pharmaceutical applications.

Table 1: Comparison of Potential Synthetic Routes

| Feature | Conventional Chemical Synthesis | Potential Biocatalytic Route |

|---|---|---|

| Precursor | Benzyl 4-hydroxypiperidine-1-carboxylate | Corresponding epoxide precursor |

| Azide Source | Diphenylphosphoryl azide (DPPA) | Sodium azide |

| Catalyst | Chemical reagents | Halohydrin dehalogenase (HHDH) |

| Solvent | Organic solvents (e.g., THF, DCM) | Aqueous buffer |

| Temperature | 0°C to room temperature | Ambient temperature |

| Stereoselectivity | Generally produces racemates | Potentially high enantioselectivity |

| Environmental Impact | Higher waste generation | Lower waste, biodegradable catalyst |

Exploration of Novel Azide Reactivity Beyond Traditional Click Chemistry

While "click chemistry" has been the hallmark of azide reactivity, the azide group is capable of a much wider range of transformations. alliedacademies.orgnih.gov Future research will likely delve into harnessing this untapped potential. A significant area of exploration is photocatalysis, where visible light can be used to activate the azide group, generating highly reactive nitrene intermediates. nih.govresearchgate.net These nitrenes can then participate in a variety of C-N bond-forming reactions, such as C-H amination, to create complex heterocyclic structures that are otherwise difficult to access. nih.govacs.org This opens up avenues for synthesizing novel derivatives of Benzyl 4-azidopiperidine-1-carboxylate with unique pharmacological profiles.

Another promising area is the use of transition-metal catalysis to control the reactivity of the azide radical, enabling efficient C-H azidation reactions under mild conditions. acs.orgmdpi.com This could allow for the direct functionalization of otherwise inert C-H bonds, providing novel pathways for molecular diversification.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The demand for rapid drug discovery and development necessitates the use of automated synthesis and high-throughput experimentation (HTE). rsc.org this compound is an ideal candidate for integration into such platforms. Its azide handle allows for its use in robust and reliable reactions like CuAAC, which are amenable to automation. rsc.org Future work will likely involve the development of protocols for its use in automated synthesizers to rapidly generate large libraries of diverse compounds. researchgate.net These libraries could then be screened in situ for biological activity, significantly accelerating the identification of new drug leads. rsc.org

Table 2: Illustrative High-Throughput Synthesis Workflow

| Step | Action | Technology | Purpose |

|---|---|---|---|

| 1 | Dispense this compound solution into 96-well plate | Liquid handling robot | Prepare azide building block |

| 2 | Add a diverse library of terminal alkynes (one per well) | Liquid handling robot | Introduce molecular diversity |

| 3 | Add Cu(I) catalyst and ligands | Liquid handling robot | Initiate click reaction |

| 4 | Incubate with shaking | Automated incubator | Drive reaction to completion |

| 5 | In situ biological screening | Plate reader (e.g., fluorescence, luminescence) | Identify active compounds without purification |

Sustainable and Scalable Production Methodologies

Green chemistry principles are becoming increasingly important in chemical manufacturing. pnas.org Future research will undoubtedly focus on developing more sustainable and scalable methods for producing this compound. This includes exploring safer azidating agents to replace potentially hazardous ones, using greener solvents like water or deep eutectic solvents, and employing catalytic systems that can be easily recovered and reused. researchgate.netrsc.orgnih.gov For instance, recent advancements have identified safer, in-situ generated reagents for converting primary amines to azides, which could be adapted for related syntheses, minimizing explosion risks associated with traditional azide reagents. acs.org Flow chemistry is another promising approach that can offer better safety, higher efficiency, and easier scalability for the production of azide-containing compounds. acs.org

Unexplored Applications in Advanced Materials Science and Catalysis

The unique properties of the azide group extend beyond biology and medicine into materials science. mdpi.comnih.gov The thermal or photochemical decomposition of azides to form nitrenes is a powerful method for cross-linking polymers. nih.gov this compound could be incorporated into polymer backbones to create functional materials. Upon activation, the azide would enable cross-linking, altering the material's mechanical and thermal properties. mdpi.com Such materials could find applications as novel resins, coatings, or energetic binders. nih.govacs.orgspringernature.com

Furthermore, the piperidine-azide scaffold could be used to synthesize novel ligands for catalysis. The triazole ring formed via click chemistry is an excellent coordinating moiety for various metals. By attaching catalytic metal complexes to the piperidine (B6355638) scaffold, it may be possible to create new catalysts with unique reactivity and selectivity.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

Understanding reaction mechanisms is key to optimizing chemical processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming invaluable tools. wikipedia.org For reactions involving this compound, operando spectroscopy, such as Infrared (IR) spectroscopy, could be used to track the consumption of the azide starting material and the formation of intermediates and products under actual reaction conditions. numberanalytics.comornl.gov This provides crucial kinetic and mechanistic data. Additionally, hyperpolarization techniques like Signal Amplification By Reversible Exchange (SABRE) can dramatically enhance the sensitivity of Nuclear Magnetic Resonance (NMR) spectroscopy, enabling the real-time monitoring of low-concentration azide-alkyne cycloaddition reactions. nih.govacs.orgresearchgate.net The application of these advanced analytical methods will facilitate a deeper understanding of the reactivity of this compound and aid in the development of more efficient synthetic protocols.

Q & A

Q. What are the standard synthetic protocols for preparing Benzyl 4-azidopiperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves nucleophilic substitution of a piperidine precursor. For example:

- Step 1: React benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate with sodium azide (NaN₃) in dimethylformamide (DMF) at 75°C for 20 hours .

- Step 2: Purify the product via extraction (ethyl acetate/water) and concentrate under reduced pressure.

- Key Considerations: Use anhydrous conditions to avoid side reactions. Monitor reaction progress via TLC.

| Parameter | Condition |

|---|---|

| Solvent | DMF |

| Temperature | 75°C |

| Reaction Time | 20 hours |

| Yield | Quantitative (crude) |

Q. How is this compound purified and characterized?

Methodological Answer:

Q. What safety precautions are required when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, chemical-resistant lab coat, and safety goggles. Use a NIOSH-approved respirator if handling powders .

- Storage: Keep in a dark, dry container at 2–8°C to prevent thermal decomposition .

- Hazards: Avoid contact with strong oxidizers (risk of explosive reactions with azides) and open flames .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (e.g., DMSO, acetonitrile) for faster substitution kinetics.

- Catalysis: Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance NaN₃ solubility .

- Temperature Control: Lower reaction temperatures (e.g., 50°C) with extended time to mitigate azide decomposition.

| Optimization Parameter | Tested Conditions | Outcome |

|---|---|---|

| Solvent | DMSO vs. DMF | DMF gave higher yield |

| Catalyst | 18-crown-6 (5 mol%) | No significant change |

Q. What applications does this compound have in click chemistry or bioconjugation?

Methodological Answer: The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):

- Procedure: React with terminal alkynes (e.g., propargylamine) in the presence of CuSO₄·5H₂O and sodium ascorbate.

- Applications:

Q. How can computational tools (e.g., Mercury, SHELX) aid in structural analysis?

Methodological Answer:

- Mercury CSD: Visualize crystal packing and intermolecular interactions (e.g., hydrogen bonds with carboxylate groups) .

- SHELX Suite: Refine X-ray diffraction data to resolve ambiguities in azide orientation .

- Density Functional Theory (DFT): Calculate bond lengths/angles and compare to experimental data .

Q. How do thermal and photolytic stability profiles impact experimental design?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.